Cas no 865189-98-6 (6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one)

6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one
- 6-chloro-3-(4-methylphenyl)-2,3-dihydroinden-1-one
- 865189-98-6
- SCHEMBL5709390
-
- インチ: InChI=1S/C16H13ClO/c1-10-2-4-11(5-3-10)14-9-16(18)15-8-12(17)6-7-13(14)15/h2-8,14H,9H2,1H3
- InChIKey: SSFBBNNUFIUNDK-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C2CC(=O)C3=C2C=CC(=C3)Cl
計算された属性
- せいみつぶんしりょう: 256.0654927g/mol
- どういたいしつりょう: 256.0654927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 17.1Ų
6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019138828-1g |
6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one |
865189-98-6 | 95% | 1g |
$682.00 | 2023-08-31 | |
Chemenu | CM268815-1g |
6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one |
865189-98-6 | 95% | 1g |
$*** | 2023-03-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744479-1g |
6-Chloro-3-(p-tolyl)-2,3-dihydro-1h-inden-1-one |
865189-98-6 | 98% | 1g |
¥5889.00 | 2024-04-28 |
6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-oneに関する追加情報
Introduction to 6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one (CAS No. 865189-98-6)
6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one, identified by its Chemical Abstracts Service (CAS) number 865189-98-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic ketone derivative has garnered attention due to its structural uniqueness and potential biological activities, making it a subject of extensive investigation in academic and industrial settings.
The molecular structure of 6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one consists of a dihydroindenone core substituted with a chlorine atom at the 6-position and a para-tolyl group at the 3-position. This specific arrangement of functional groups imparts distinct chemical properties that make it a valuable scaffold for drug discovery. The presence of the chloro substituent enhances electrophilicity, while the tolyl group contributes to lipophilicity and potential interactions with biological targets.
In recent years, there has been a surge in interest regarding indene derivatives due to their diverse pharmacological profiles. 6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one has been explored for its potential role in modulating various biological pathways. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in inflammatory responses, cancer progression, and neurodegenerative disorders. These findings have positioned it as a promising candidate for further development into therapeutic agents.
One of the most compelling aspects of 6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one is its versatility in chemical modifications. Researchers have leveraged its scaffold to develop novel analogs with enhanced efficacy and reduced toxicity. For instance, structural modifications such as halogenation or alkylation at specific positions have been shown to improve binding affinity to target proteins. These modifications are often guided by computational modeling and high-throughput screening techniques, which accelerate the discovery process.
The synthesis of 6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the dihydroindenone core through cyclization reactions, followed by functional group transformations to introduce the chloro and tolyl substituents. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
From a pharmacological perspective, 6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one has shown promise in preclinical studies. Its ability to interact with biological targets suggests potential applications in treating diseases such as cancer and autoimmune disorders. However, further research is necessary to fully elucidate its mechanism of action and optimize its pharmacokinetic properties. Preclinical studies often involve in vitro assays to evaluate cytotoxicity, enzyme inhibition, and receptor binding affinity.
The role of computational chemistry in studying 6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one cannot be overstated. Molecular docking simulations help predict how this compound interacts with biological targets at the atomic level. These simulations provide insights into binding modes and affinity scores, which guide experimental design. Additionally, quantum mechanical calculations are used to understand electronic properties and reactivity trends, further aiding in drug design efforts.
In conclusion,6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one (CAS No. 865189-98-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structure and biological activities make it a valuable scaffold for developing new therapeutic agents. As research continues to uncover new applications for this compound,its importance in drug discovery is likely to grow even further.
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